molecular formula C7H4Br2F2O2 B1447423 2,5-Dibromo-4-(difluoromethoxy)phenol CAS No. 1806348-42-4

2,5-Dibromo-4-(difluoromethoxy)phenol

Cat. No.: B1447423
CAS No.: 1806348-42-4
M. Wt: 317.91 g/mol
InChI Key: XEDCMWZPSVBXIK-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(difluoromethoxy)phenol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenolic ring

Properties

IUPAC Name

2,5-dibromo-4-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCMWZPSVBXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenol typically involves the bromination of 4-(difluoromethoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions on the phenolic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,5-Dibromo-4-(difluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(decyloxy)phenol
  • 2-bromo-4-(difluoromethoxy)phenol
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness

2,5-Dibromo-4-(difluoromethoxy)phenol is unique due to the combination of bromine and difluoromethoxy groups on the phenolic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Biological Activity

2,5-Dibromo-4-(difluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features two bromine atoms and a difluoromethoxy group attached to a phenolic ring. The presence of these substituents enhances its reactivity and biological activity. The molecular formula is C7_{7}H4_{4}Br2_{2}F2_{2}O, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. The bromine atoms increase the compound's binding affinity to these targets, potentially leading to the inhibition of specific enzymatic activities.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or interacting with critical amino acid residues.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal agent

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cell death in cancer cell lines. For instance, it has been shown to affect the viability of leukemia cells at IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (μM) Effect
Jurkat (T-cell leukemia)2.95Induces apoptosis
Ramos (B-cell lymphoma)1.61Induces apoptosis

Study on Antineoplastic Activity

A notable study screened various compounds for antineoplastic activity using Jurkat and Ramos cell lines. The results indicated that this compound exhibited significant cytotoxic effects without undue toxicity on normal hematopoietic cells, suggesting its potential as a lead compound in cancer therapy .

Antifungal Efficacy

Another investigation focused on the antifungal properties of halogenated phenolic compounds similar to this compound. Results showed that compounds with similar structures displayed potent fungicidal activity at low concentrations against Candida species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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